![molecular formula C7H4Br2ClNO2 B13001347 3-Amino-2,6-dibromo-4-chlorobenzoic acid](/img/structure/B13001347.png)
3-Amino-2,6-dibromo-4-chlorobenzoic acid
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Overview
Description
3-Amino-2,6-dibromo-4-chlorobenzoic acid: is an organic compound with the molecular formula C7H4Br2ClNO2 and a molecular weight of 329.37316 g/mol . This compound is characterized by the presence of amino, dibromo, and chloro substituents on a benzoic acid core, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,6-dibromo-4-chlorobenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-chlorobenzoic acid followed by nitration and subsequent reduction to introduce the amino group . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination, concentrated sulfuric acid for nitration, and catalytic hydrogenation or metal reduction for the reduction step.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2,6-dibromo-4-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, while the bromine atoms can undergo electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced by other groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various substituted benzoic acids .
Scientific Research Applications
Chemistry: 3-Amino-2,6-dibromo-4-chlorobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its unique structure. It may also serve as a precursor in the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives can be used in the manufacture of polymers, resins, and coatings .
Mechanism of Action
The mechanism of action of 3-Amino-2,6-dibromo-4-chlorobenzoic acid depends on its specific application. In chemical reactions, the amino group can act as a nucleophile, while the bromine atoms can participate in electrophilic substitution. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects .
Comparison with Similar Compounds
- 2-Amino-4-chlorobenzoic acid
- 3-Amino-4-chlorobenzoic acid
- 2-Amino-6-bromo-4-chlorobenzoic acid
Comparison: 3-Amino-2,6-dibromo-4-chlorobenzoic acid is unique due to the presence of both dibromo and chloro substituents, which confer distinct reactivity and properties compared to its analogs. The combination of these substituents allows for a broader range of chemical transformations and applications .
Biological Activity
3-Amino-2,6-dibromo-4-chlorobenzoic acid (DBCA) is a halogenated benzoic acid derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C7H5Br2ClN\O2
- Molecular Weight : Approximately 292.37 g/mol
- Appearance : Light yellow to beige crystalline solid
- Solubility : Soluble in water and methanol
The compound contains an amino group and multiple halogen substituents, which can enhance its reactivity and potential interactions with biological targets.
The biological activity of DBCA is attributed to its ability to interact with various biomolecules through:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
- Halogen Bonding : The presence of bromine and chlorine atoms allows for halogen bonding, which can stabilize interactions with proteins or nucleic acids.
These interactions may affect metabolic pathways and cellular responses, making DBCA a candidate for further pharmacological studies.
Antimicrobial Activity
Research indicates that DBCA exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Pseudomonas aeruginosa. The results showed significant inhibition of biofilm formation at concentrations of 2 mM and 3 mM:
Compound | Concentration (mM) | Inhibition (%) |
---|---|---|
DBCA | 2 | 28 |
DBCA | 3 | 67 |
These findings suggest that DBCA could be useful in developing anti-biofilm agents for clinical applications .
Enzyme Inhibition
DBCA has also been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Preliminary data suggest it may interact with enzymes such as dehalogenases, which are crucial in bioremediation processes. The compound's structure allows it to bind effectively to active sites on these enzymes, potentially altering their activity .
Case Studies
-
Inhibition of Biofilm Formation :
A study focused on the anti-biofilm activity of DBCA against Pseudomonas aeruginosa revealed that at a concentration of 3 mM, the compound inhibited biofilm formation by 67%, demonstrating its potential application in treating infections associated with biofilms . -
Enzyme Interaction Studies :
Research involving various halogenated compounds highlighted the interaction of DBCA with NADPH-dependent dehalogenases. The compound demonstrated significant binding affinity, indicating its potential role in bioremediation strategies .
Properties
Molecular Formula |
C7H4Br2ClNO2 |
---|---|
Molecular Weight |
329.37 g/mol |
IUPAC Name |
3-amino-2,6-dibromo-4-chlorobenzoic acid |
InChI |
InChI=1S/C7H4Br2ClNO2/c8-2-1-3(10)6(11)5(9)4(2)7(12)13/h1H,11H2,(H,12,13) |
InChI Key |
BVZRZLWQOGNPCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)C(=O)O)Br)N)Cl |
Origin of Product |
United States |
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